LSD1 inhibitor 24

Description

For the purpose of this analysis, we assume "inhibitor 24" to be a hypothetical or proprietary LSD1 inhibitor within the broader class of reversible or covalent LSD1-targeting agents. LSD1 (lysine-specific demethylase 1) is an epigenetic enzyme that removes methyl groups from histone H3K4 and H3K9, regulating gene expression. Its dysregulation is implicated in cancer, neurological disorders, and immune dysfunction. Inhibitors of LSD1 aim to modulate these pathways by blocking its demethylase activity or disrupting its interaction with cofactors like CoREST .

Structure

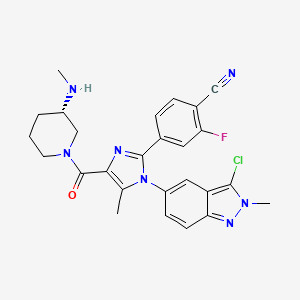

2D Structure

Properties

Molecular Formula |

C26H25ClFN7O |

|---|---|

Molecular Weight |

506.0 g/mol |

IUPAC Name |

4-[1-(3-chloro-2-methylindazol-5-yl)-5-methyl-4-[(3S)-3-(methylamino)piperidine-1-carbonyl]imidazol-2-yl]-2-fluorobenzonitrile |

InChI |

InChI=1S/C26H25ClFN7O/c1-15-23(26(36)34-10-4-5-18(14-34)30-2)31-25(16-6-7-17(13-29)21(28)11-16)35(15)19-8-9-22-20(12-19)24(27)33(3)32-22/h6-9,11-12,18,30H,4-5,10,14H2,1-3H3/t18-/m0/s1 |

InChI Key |

JAKGNRQBWOOXQA-SFHVURJKSA-N |

Isomeric SMILES |

CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCC[C@@H](C5)NC |

Canonical SMILES |

CC1=C(N=C(N1C2=CC3=C(N(N=C3C=C2)C)Cl)C4=CC(=C(C=C4)C#N)F)C(=O)N5CCCC(C5)NC |

Origin of Product |

United States |

Preparation Methods

Lead Compound Identification and Initial Modifications

The discovery of 24 originated from a screening campaign targeting cyclopropylamine-based LSD1 inhibitors. The lead compound, styrenylcyclopropylamine 6 , demonstrated submicromolar potency against LSD1 (Ki(inact) = 0.28 μM) but exhibited limited cellular activity due to metabolic instability. To address this, researchers introduced ethyl substituents at strategic positions on the styrenyl moiety, hypothesizing that steric hindrance would enhance both enzymatic binding and pharmacokinetic properties.

Key modifications included:

- Geometric Optimization : The (E)-styrene configuration in 6 was retained, as the (Z)-isomer (7 ) showed a >40-fold reduction in potency.

- Ethyl Substitution : Introduction of a methyl group at the 2-position of the styrenyl ring (yielding 9 ) preserved LSD1 inhibition, whereas 1-substitution (8 ) led to diminished activity. This finding guided the synthesis of 24 , where an ethyl group replaced the methyl substituent to exploit hydrophobic interactions within the FAD-binding pocket.

Synthetic Routes to LSD1 Inhibitor 24

Stepwise Synthesis Protocol

The preparation of 24 followed a multi-step route optimized for yield and scalability:

Cyclopropylamine Precursor Synthesis :

- Cyclopropylamine was functionalized with a propargyl group via copper-catalyzed azide-alkyne cycloaddition, yielding a spirocyclic intermediate.

- Ethyl substitution was introduced at the 2-position of the styrenyl ring using palladium-mediated cross-coupling with ethylboronic acid.

Coupling and Purification :

Critical Reaction Parameters

- Temperature Control : The Heck coupling step required strict maintenance at 80°C to prevent isomerization of the styrenyl double bond.

- Catalyst Selection : Pd(OAc)2 with tri-o-tolylphosphine ligand minimized side reactions, enhancing regioselectivity.

Biochemical and Cellular Characterization

Enzymatic Inhibition and Selectivity

24 exhibited a Ki(inact) of 59 nM and kinact of 0.15 min−1, representing a 1,500-fold improvement in inactivation efficiency (kinact/Ki(inact)) over earlier inhibitors like 3 . Selectivity profiling revealed:

- No activity against LSD2, MAO-A, or MAO-B at concentrations up to 10 μM.

- Time-dependent inhibition , consistent with a covalent mechanism involving FAD adduct formation.

| Parameter | Value for 24 | Value for Phenelzine |

|---|---|---|

| Ki(inact) (μM) | 0.059 | 5.6 |

| kinact (min−1) | 0.15 | 0.35 |

| Selectivity (LSD1 vs. MAO-A) | >100-fold | <2-fold |

Cellular Efficacy

In H3K4me2-demethylation assays using MV4-11 leukemia cells, 24 achieved an IC50 of 0.8 μM, compared to 12 μM for 6 . This enhancement correlated with improved membrane permeability and metabolic stability, as evidenced by cytochrome P450 resistance assays.

Mechanistic Insights and Covalent Binding

FAD Cofactor Inactivation

The inhibition mechanism involves two steps:

- Reversible Binding : 24 docks into the LSD1 active site via hydrophobic interactions with FAD and hydrogen bonds to Glu379.

- Covalent Modification : The cyclopropylamine group undergoes nucleophilic attack by FAD, forming a stable adduct that abrogates demethylase activity.

Mass spectrometry confirmed the FAD-24 adduct’s molecular weight (calc. 785.2 Da, obs. 785.3 Da), validating the proposed mechanism.

Comparative Analysis with Related Inhibitors

Advantages Over Tranylcypromine Analogues

While tranylcypromine derivatives (e.g., 5 ) exhibit potent LSD1 inhibition, 24 ’s ethyl-substituted styrenyl group confers:

Chemical Reactions Analysis

Reaction Mechanisms of LSD1 Inhibition

LSD1 inhibitors typically act through:

Covalent Inhibition

-

Mechanism : Two-step process involving reversible binding followed by covalent modification of FAD.

Non-Covalent Inhibition

Analytical Validation of Inhibitor Activity

Key assays used to characterize LSD1 inhibitors:

Structural Insights for Hypothetical Inhibitor 24

While no direct data on "24" exists, analogous compounds suggest potential design features:

-

Core Structure : Likely incorporates a cyclopropylamine or styrenylcyclopropylamine scaffold .

-

Modifications :

Limitations and Recommendations

-

Gaps in Data : The absence of "LSD1 inhibitor 24" in peer-reviewed literature (as of March 2025) suggests it may be under development, mislabeled, or proprietary.

-

Alternative Sources : Recommend consulting:

-

Recent patent filings (e.g., USPTO, WIPO databases).

-

Clinical trial registries (ClinicalTrials.gov) for unpublished data.

-

Direct collaboration with pharmaceutical developers (e.g., GlaxoSmithKline, AbbVie).

-

Scientific Research Applications

LSD1 inhibitor 24 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.

Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with overexpressed LSD1, such as breast, liver, and prostate cancers.

Mechanism of Action

LSD1 inhibitor 24 exerts its effects by selectively inhibiting the enzymatic activity of LSD1. This inhibition prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to changes in chromatin structure and gene expression. The compound also disrupts the interaction between LSD1 and other proteins involved in gene regulation, such as GSE1, further affecting cellular processes like differentiation and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

LSD1 inhibitors are categorized into covalent (irreversible) and non-covalent (reversible) agents. Below, we compare key inhibitors based on biochemical potency, selectivity, mechanisms, and therapeutic applications, drawing parallels to the hypothetical "inhibitor 24" where applicable.

Covalent Inhibitors

2-PCPA (Tranylcypromine Derivative) Mechanism: Irreversibly binds to LSD1’s FAD cofactor, inhibiting demethylase activity. Potency: IC₅₀ ~2–5 µM in enzymatic assays; enhances hematopoietic stem cell (HSC) expansion ex vivo . Therapeutic Use: Studied in hematological malignancies and neuroblastoma models. Limitations: Off-target effects on monoamine oxidases (MAOs) due to structural similarity .

GSK-LSD1 Mechanism: Covalent inhibitor with improved selectivity over 2-PCPA. Potency: IC₅₀ ~50 nM; synergizes with HDAC inhibitors (e.g., Romidepsin) to rescue social deficits in Shank3-deficient mice . Therapeutic Use: Enhances tumor immunogenicity by upregulating endogenous retroviral elements (ERVs) and PD-L1 expression, sensitizing tumors to immune checkpoint blockade .

SP2509

- Mechanism : Reversible inhibitor targeting LSD1-CoREST interaction.

- Potency : Induces autophagy in neuroblastoma by promoting TFEB nuclear localization; effects reversed upon washout .

Non-Covalent Inhibitors

MC3935

- Mechanism : Potent reversible inhibitor (100-fold more active than 2-PCPA).

- Potency : Kills Schistosoma mansoni parasites by inducing transcriptional dysregulation .

- Advantage : Reduced off-target toxicity compared to covalent inhibitors.

Natural Polyphenols (Resveratrol, Curcumin) Mechanism: Competitive inhibition independent of antioxidant properties. Potency: Resveratrol and quercetin show IC₅₀ values lower than 2-PCPA in vitro . Limitations: Poor bioavailability and specificity.

Structural and Functional Comparisons

Mechanistic Insights

- Covalent vs. Reversible Action : Covalent inhibitors (e.g., 2-PCPA, GSK-LSD1) show prolonged effects but risk off-target toxicity. Reversible inhibitors (e.g., MC3935, SP2509) allow dose titration and reduced adverse effects .

- Synergistic Combinations : GSK-LSD1 combined with HDAC inhibitors (e.g., Romidepsin) yields persistent therapeutic effects in neurological and cancer models . LSD1 inhibitors also enhance ferroptosis in NSCLC when paired with xCT pathway inhibitors .

Clinical and Preclinical Challenges

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.